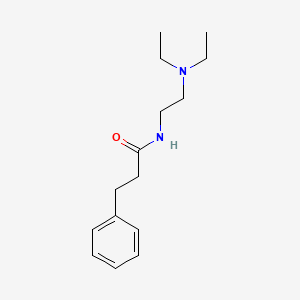
8-Ethyloctadecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyloctadecanedioic acid is an organic compound with the molecular formula C20H38O4. It belongs to the class of dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH). This compound is notable for its long carbon chain and the presence of an ethyl group at the eighth position, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyloctadecanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method starts with 9-oxo methyl nonanoate, which undergoes a McMurry coupling reaction under the promotion of low-valence titanium to form a coupling intermediate. This intermediate is then subjected to catalytic hydrogenation using palladium on carbon to form dimethyl octadecanedioate. Finally, hydrolysis of dimethyl octadecanedioate yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and catalysts to ensure high yield and purity. The separation and purification steps are designed to minimize the involvement of toxic substances, making the process environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethyloctadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.
Substitution: Esterification reactions typically use alcohols and acidic conditions, while amidation reactions use amines and dehydrating agents.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
8-Ethyloctadecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of high-performance materials, such as nylons and adhesives.
Mécanisme D'action
The mechanism of action of 8-Ethyloctadecanedioic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular membranes. Its effects are mediated through the binding of its carboxyl groups to specific receptors or enzymes, leading to changes in cellular function and signaling .
Comparaison Avec Des Composés Similaires
Octadecanedioic acid: Similar in structure but lacks the ethyl group at the eighth position.
Sebacic acid: A shorter dicarboxylic acid with ten carbon atoms.
Azelaic acid: Another dicarboxylic acid with nine carbon atoms.
Uniqueness: 8-Ethyloctadecanedioic acid is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications where other dicarboxylic acids may not be suitable .
Propriétés
Numéro CAS |
86851-02-7 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
8-ethyloctadecanedioic acid |
InChI |
InChI=1S/C20H38O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h18H,2-17H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
JHRJYXZOXJXEJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCCCCCCCC(=O)O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
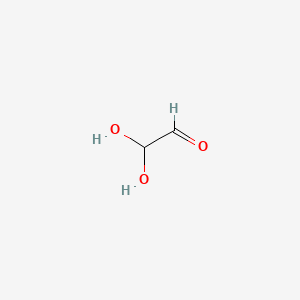
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
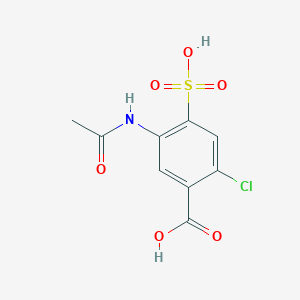

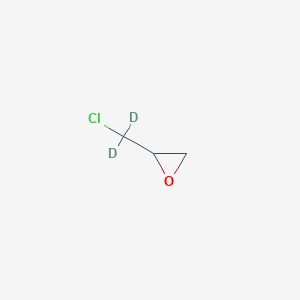
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
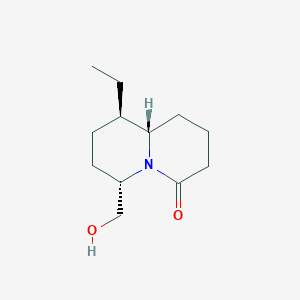

![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)


